molecular formula C15H18Cl2N2O3 B4982880 1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide

1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide

Cat. No.: B4982880
M. Wt: 345.2 g/mol
InChI Key: UBRSZFQXPOOLLU-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide is a synthetic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring and a dichlorophenoxy group

Preparation Methods

The synthesis of 1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. The synthetic route generally includes the following steps:

    Preparation of 2,4-Dichlorophenol: This is achieved through the chlorination of phenol.

    Formation of 2-(2,4-Dichlorophenoxy)propanoic acid: This involves the reaction of 2,4-dichlorophenol with propanoic acid under specific conditions.

    Synthesis of the Piperidine Derivative: The final step involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with piperidine-4-carboxamide under controlled conditions to yield the target compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide stands out due to its unique chemical structure and diverse applications. Similar compounds include:

  • 1-[2-(2,4-Dichlorophenoxy)propanoyl]-N-phenylpiperidine-4-carboxamide
  • Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its versatility and potential for various scientific and industrial uses.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3/c1-9(22-13-3-2-11(16)8-12(13)17)15(21)19-6-4-10(5-7-19)14(18)20/h2-3,8-10H,4-7H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRSZFQXPOOLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)N)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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